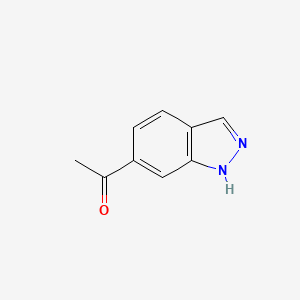![molecular formula C8H10ClF2NO B1452279 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1106917-71-8](/img/structure/B1452279.png)
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride
Overview
Description
1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Various amine derivatives.
Substitution: Formation of substituted amines and other functionalized derivatives.
Scientific Research Applications
Chemistry: 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride is used as a building block in the synthesis of complex organic molecules . It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological pathways and mechanisms . It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of potential therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and materials . It is used in the manufacture of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(Trifluoromethoxy)phenyl]methanamine hydrochloride
- [3-(Methoxy)phenyl]methanamine hydrochloride
- [3-(Chloromethoxy)phenyl]methanamine hydrochloride
Comparison: 1-[3-(Difluoromethoxy)phenyl]methanamine hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties . Compared to its analogs, it may exhibit different reactivity, stability, and biological activity . The difluoromethoxy group can influence the compound’s lipophilicity, electronic properties, and interaction with biological targets .
Properties
IUPAC Name |
[3-(difluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHRIRRKQGREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)





![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)




![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
